1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine
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Overview
Description
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine is a synthetic compound belonging to the piperazine family. Piperazines are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a benzyl group and a sulfonyl group attached to the piperazine ring, making it a unique and versatile molecule .
Preparation Methods
The synthesis of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine typically involves the following steps:
Formation of the piperazine core: The piperazine ring is synthesized through the reaction of piperazine hexahydrate with benzyl chloride in the presence of ethanol.
Introduction of the sulfonyl group: The sulfonyl group is introduced by reacting 1-benzylpiperazine with 1,2-dihydroacenaphthylene-5-sulfonyl chloride under controlled conditions.
Chemical Reactions Analysis
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The benzyl and sulfonyl groups enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
1-Benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine can be compared with other piperazine derivatives such as:
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.
1-(3-trifluoromethyl-phenyl)piperazine: Often found in combination with other piperazines in illicit tablets
The unique combination of the benzyl and sulfonyl groups in this compound distinguishes it from these similar compounds, providing it with unique chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-(1,2-dihydroacenaphthylen-5-ylsulfonyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-28(27,22-12-11-20-10-9-19-7-4-8-21(22)23(19)20)25-15-13-24(14-16-25)17-18-5-2-1-3-6-18/h1-8,11-12H,9-10,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMLRQRYBVYMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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